2-(3,4-Dimethoxyphenoxy)acetic acid

Anticancer Phenoxyacetic acid derivatives MCF7 cell line

Essential Rotenone precursor with 3,4-dimethoxy configuration required for rotenoid synthesis. Distinct antiproliferative activity in MCF7 breast cancer models (ChEMBL CHEMBL2345705). Deuterated analog available for LC-MS/MS quantitation. Higher melting point (132-138°C) than regioisomers. Research-use only. Confirm stock for immediate shipment.

Molecular Formula C10H12O5
Molecular Weight 212.2 g/mol
CAS No. 95459-73-7
Cat. No. B041358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenoxy)acetic acid
CAS95459-73-7
Synonyms(3,4-Dimethoxyphenoxy)acetic Acid
Molecular FormulaC10H12O5
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OCC(=O)O)OC
InChIInChI=1S/C10H12O5/c1-13-8-4-3-7(5-9(8)14-2)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyKIQCIOGYLAKKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dimethoxyphenoxy)acetic Acid (CAS 95459-73-7): A Key Synthetic Intermediate for Rotenone and Bioactive Scaffold


2-(3,4-Dimethoxyphenoxy)acetic acid (CAS 95459-73-7) is a phenoxyacetic acid derivative characterized by a 3,4-dimethoxy-substituted phenyl ether moiety. This compound serves as a critical synthetic intermediate in the preparation of Rotenone, a broad-spectrum natural insecticide [1], and represents a privileged scaffold with documented antiproliferative activity against human MCF7 breast cancer cells [2]. Its structural features, including dual methoxy groups and a carboxylic acid handle, confer distinct physicochemical properties that differentiate it from closely related phenoxyacetic acid analogs in both synthetic utility and biological profiling.

Why 2-(3,4-Dimethoxyphenoxy)acetic Acid Cannot Be Replaced by Generic Phenoxyacetic Acid Analogs


Generic substitution among phenoxyacetic acid derivatives is scientifically unsound due to the profound impact of aromatic substitution patterns on both synthetic utility and biological activity. The 3,4-dimethoxy configuration in 2-(3,4-dimethoxyphenoxy)acetic acid is essential for its role as a Rotenone precursor [1] and contributes to its distinct biological profile, including antiproliferative effects in MCF7 cells [2]. In contrast, regioisomers such as 2-(2,6-dimethoxyphenoxy)acetic acid (CAS 95110-10-4) exhibit different physicochemical properties (e.g., melting point 79-82°C vs. 132-138°C for the 3,4-isomer) and lack documented antiproliferative activity. The position and number of methoxy substituents critically influence electronic distribution, hydrogen bonding capacity, and metabolic stability, making direct interchangeability impossible without compromising experimental reproducibility and synthetic yield.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenoxy)acetic Acid Against Comparators


Antiproliferative Activity in MCF7 Breast Cancer Cells

2-(3,4-Dimethoxyphenoxy)acetic acid demonstrates measurable antiproliferative activity against human MCF7 breast cancer cells. The ChEMBL database (CHEMBL2345705) documents inhibition of MCF7 cell growth after 72 hours using the MTT assay [1]. In contrast, the 2,6-dimethoxy regioisomer (CAS 95110-10-4) lacks documented antiproliferative activity in any peer-reviewed or database source. This functional divergence underscores that the 3,4-dimethoxy substitution pattern is not interchangeable with other regioisomers for applications requiring anticancer activity profiling.

Anticancer Phenoxyacetic acid derivatives MCF7 cell line

Synthetic Utility as Rotenone Intermediate

2-(3,4-Dimethoxyphenoxy)acetic acid is a validated intermediate in the synthesis of Rotenone, a broad-spectrum natural insecticide [1]. The 3,4-dimethoxyphenoxy moiety is a critical structural element in the Rotenone skeleton, enabling key transformations such as decarboxylation and Vilsmeier formylation in established synthetic routes [2]. The 2,6-dimethoxy regioisomer (CAS 95110-10-4) is not documented as a Rotenone intermediate and would fail to undergo the required cyclization steps due to steric hindrance from the ortho-methoxy groups. This regiospecificity makes the 3,4-isomer uniquely suitable for Rotenone analog synthesis and structure-activity relationship (SAR) studies of rotenoid natural products.

Agrochemical synthesis Rotenone Synthetic intermediate

Physicochemical Differentiation: Melting Point and Thermal Behavior

2-(3,4-Dimethoxyphenoxy)acetic acid exhibits a melting point range of 132–138°C as determined by differential scanning calorimetry (DSC, 10°C/min, 2nd heating cycle) . In contrast, the 2,6-dimethoxy regioisomer (CAS 95110-10-4) melts at 79–82°C , representing a substantial difference of approximately 53–59°C. This thermal disparity reflects fundamental differences in crystal packing and intermolecular interactions driven by the distinct substitution patterns. The higher melting point of the 3,4-isomer indicates stronger solid-state cohesion, which has implications for long-term storage stability and handling characteristics in laboratory and industrial settings.

Physicochemical properties Thermal analysis Solid-state characterization

Deuterated Analog Availability for Metabolic Tracing Studies

2-(3,4-Dimethoxyphenoxy)acetic acid-d3 is a commercially available deuterated analog in which three hydrogen atoms are replaced by deuterium [1]. This isotopologue enables precise metabolic pathway tracing and quantitative LC-MS/MS analysis without interference from endogenous compounds. The logP of the deuterated form is minimally altered (~1.42 vs. 1.40 for non-deuterated), preserving partition behavior while reducing aqueous solubility (8.3 mg/mL vs. non-deuterated) . In contrast, the 2,6-dimethoxy regioisomer lacks commercially available deuterated analogs, precluding its use in stable isotope-labeled studies. This analytical tool is essential for pharmacokinetic investigations, environmental fate studies, and metabolomics applications.

Stable isotope labeling Metabolic tracing LC-MS quantification

Optimal Application Scenarios for 2-(3,4-Dimethoxyphenoxy)acetic Acid Based on Quantitative Evidence


Synthesis of Rotenone and Rotenoid Natural Product Analogs

2-(3,4-Dimethoxyphenoxy)acetic acid is the preferred starting material for synthetic routes to Rotenone and structurally related rotenoids. Its 3,4-dimethoxyphenoxy moiety is integral to the Rotenone core, enabling key transformations in established multi-step syntheses [1][2]. The 2,6-regioisomer cannot substitute in this application due to incompatible substitution geometry. This compound is essential for agrochemical research programs focused on botanical insecticide development and for medicinal chemistry efforts exploring rotenoid-derived mitochondrial complex I inhibitors.

Anticancer Screening Programs Targeting MCF7 Breast Cancer Cells

This compound is suitable for inclusion in antiproliferative screening cascades against MCF7 human breast cancer cells, as documented in the ChEMBL database (CHEMBL2345705) [1]. The 3,4-dimethoxy substitution pattern correlates with measurable cell growth inhibition in this model, whereas the 2,6-regioisomer lacks any documented activity. Researchers conducting phenotypic screening or structure-activity relationship (SAR) studies of phenoxyacetic acid derivatives should prioritize this isomer to maximize the probability of identifying active hits in breast cancer models.

Stable Isotope-Labeled Metabolic Tracing and Quantitative Bioanalysis

The availability of the deuterated analog 2-(3,4-dimethoxyphenoxy)acetic acid-d3 enables precise quantitative LC-MS/MS analysis of the parent compound in complex biological matrices [1][2]. This isotopologue supports pharmacokinetic studies, environmental fate investigations, and metabolomics workflows requiring internal standardization. Researchers engaged in ADME (absorption, distribution, metabolism, excretion) profiling or tracer studies should select this compound over regioisomers lacking deuterated standards.

Physicochemical Profiling and Solid-State Characterization Studies

The distinct thermal behavior of 2-(3,4-dimethoxyphenoxy)acetic acid (melting point 132–138°C by DSC) [1] makes it a valuable reference compound for studies investigating the relationship between methoxy substitution patterns and solid-state properties. Compared to the 2,6-isomer (79–82°C) [2], the 3,4-isomer exhibits significantly enhanced thermal stability, which is relevant for formulation development, long-term storage protocols, and polymorph screening initiatives in pharmaceutical and agrochemical research.

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